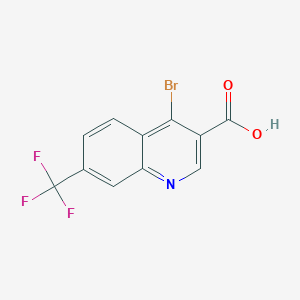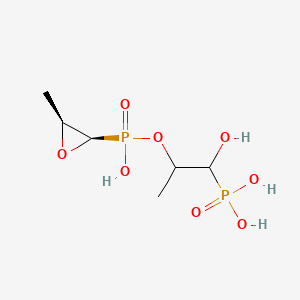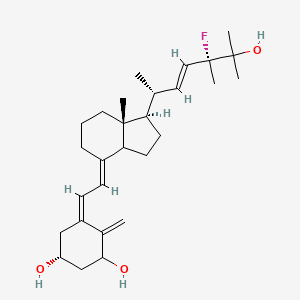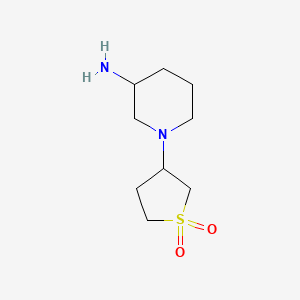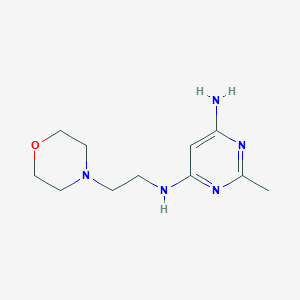
2-methyl-N4-(2-morpholinoethyl)pyrimidine-4,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N4-(2-morpholinoethyl)pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N4-(2-morpholinoethyl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate in the presence of a catalyst such as ZnCl2 . Another method involves the use of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions .
Industrial Production Methods
Industrial production of pyrimidine derivatives often employs scalable and eco-friendly methods. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables efficient synthesis . These methods are designed to tolerate a broad range of functional groups and offer high atom economy.
化学反应分析
Types of Reactions
2-methyl-N4-(2-morpholinoethyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like K2S2O8, reducing agents, and various catalysts such as ZnCl2 and Cu . Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative annulation can produce 4-arylpyrimidines, while substitution reactions can yield various substituted pyrimidine derivatives .
科学研究应用
2-methyl-N4-(2-morpholinoethyl)pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-methyl-N4-(2-morpholinoethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-methylpyrimidine: A simpler pyrimidine derivative with similar structural features.
N2-Methyl-5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine: Another pyrimidine derivative with different substituents.
Uniqueness
2-methyl-N4-(2-morpholinoethyl)pyrimidine-4,6-diamine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its morpholinoethyl group, in particular, enhances its solubility and potential interactions with biological targets .
属性
分子式 |
C11H19N5O |
|---|---|
分子量 |
237.30 g/mol |
IUPAC 名称 |
2-methyl-4-N-(2-morpholin-4-ylethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H19N5O/c1-9-14-10(12)8-11(15-9)13-2-3-16-4-6-17-7-5-16/h8H,2-7H2,1H3,(H3,12,13,14,15) |
InChI 键 |
MWWMBCLQAJTWCL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)NCCN2CCOCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


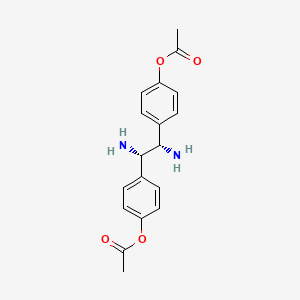



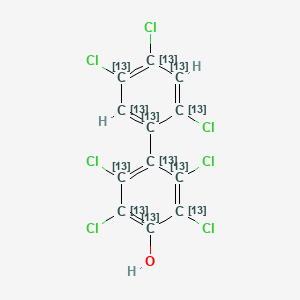
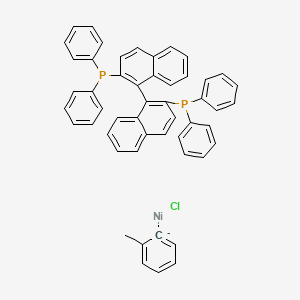
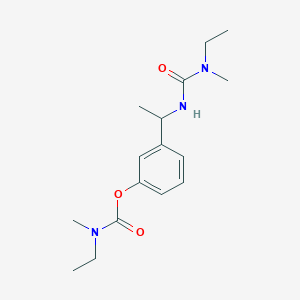
![N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide](/img/structure/B13440446.png)
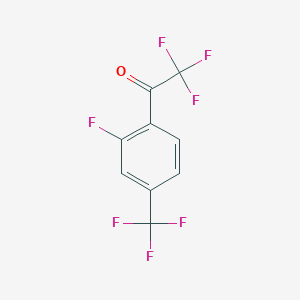
cyclohexa-1,3,5-trien-1-olate](/img/structure/B13440453.png)
